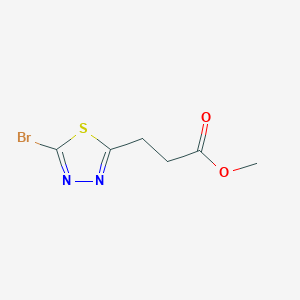

Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate is a chemical compound with the molecular formula C6H7BrN2O2S. It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms.

Mechanism of Action

Target of Action

Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate is a derivative of thiadiazole . Thiadiazole derivatives have been widely studied in medicinal chemistry due to their versatile scaffold and mesoionic character, which allows them to cross cellular membranes and interact strongly with biological targets . .

Mode of Action

It is known that thiadiazole derivatives can interact strongly with biological targets due to their mesoionic character . This interaction can lead to a broad spectrum of biological activities.

Biochemical Pathways

Thiadiazole derivatives are known to exert a broad spectrum of biological activities , suggesting that they may affect multiple pathways.

Result of Action

Thiadiazole derivatives are known to exert a broad spectrum of biological activities , suggesting that they may have multiple effects at the molecular and cellular level.

Biochemical Analysis

Biochemical Properties

It is known that 1,3,4-thiadiazole derivatives, to which this compound belongs, have the ability to disrupt processes related to DNA replication . This suggests that Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate may interact with enzymes, proteins, and other biomolecules involved in DNA replication.

Cellular Effects

Given its potential to disrupt DNA replication processes , it could be hypothesized that it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate typically involves the reaction of 5-bromo-1,3,4-thiadiazole with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the thiadiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced, leading to the formation of different derivatives with altered chemical properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.

Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.

Biological Studies: It serves as a tool for studying the biological activity of thiadiazole derivatives and their interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

2-Amino-5-bromo-1,3,4-thiadiazole: Another thiadiazole derivative with similar structural features.

5-Bromo-1,3,4-thiadiazole-2-thiol: A compound with a thiol group instead of the ester group in Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate.

Uniqueness

This compound is unique due to its ester functional group, which can be easily modified to create a variety of derivatives. This versatility makes it a valuable compound for synthetic chemists and researchers .

Biological Activity

Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate is a thiadiazole derivative that has garnered attention due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C6H7BrN2O2S. The compound features a thiadiazole ring, which is known for its significant biological activity due to the presence of nitrogen and sulfur atoms. The bromine substituent enhances its reactivity and potential interactions with biological targets .

Thiadiazole derivatives like this compound exhibit a broad spectrum of biological activities through various mechanisms:

- Antimicrobial Activity : These compounds often disrupt microbial cell membranes or inhibit critical enzymes necessary for microbial survival.

- Anticancer Properties : They can induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting cell death pathways.

- Anti-inflammatory Effects : Thiadiazole derivatives may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole scaffold demonstrate significant antimicrobial properties. For instance, studies have shown that this compound exhibits potent activity against various bacterial strains. The mechanism typically involves the inhibition of bacterial growth through disruption of metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. Table 1 summarizes the cytotoxic effects observed in different studies:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | <10 | Induces apoptosis |

| This compound | HepG2 (liver cancer) | <10 | Cell cycle arrest at G2/M phase |

| Other Thiadiazole Derivatives | Various | Varies (up to 24.79) | Inhibition of proliferation |

This table highlights that the compound's IC50 values are competitive with established chemotherapeutics like 5-Fluorouracil (5-FU), indicating its potential as an anticancer agent .

Anti-inflammatory Activity

Thiadiazole derivatives are also noted for their anti-inflammatory effects. Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on synthesizing and testing various thiadiazole derivatives for their biological activities:

- Anticancer Screening : A series of thiadiazole derivatives were synthesized and tested against cancer cell lines such as MCF-7 and HepG2. Compounds showed varying degrees of cytotoxicity with some derivatives exhibiting IC50 values below 10 µM .

- Antimicrobial Evaluation : In vitro assays demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria and fungi, supporting its use as a potential antimicrobial agent.

Properties

IUPAC Name |

methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2S/c1-11-5(10)3-2-4-8-9-6(7)12-4/h2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWMLBCNGKSCFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=NN=C(S1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.